5,6-Dichloro-1,2-benzoxazol-3-ol
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Overview
Description
5,6-Dichloro-1,2-benzoxazol-3-ol is a heterocyclic compound with the molecular formula C₇H₃Cl₂NO₂. It is a derivative of benzoxazole, characterized by the presence of two chlorine atoms at the 5th and 6th positions and a hydroxyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1,2-benzoxazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dichloro-2-aminophenol with phosgene or its derivatives, leading to the formation of the benzoxazole ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of a suitable solvent like dichloromethane or chloroform. The reaction mixture is often heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1,2-benzoxazol-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5th and 6th positions can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The hydroxyl group at the 3rd position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can undergo condensation reactions with various aldehydes and ketones to form Schiff bases and other derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups replacing the chlorine atoms or modifying the hydroxyl group .
Scientific Research Applications
5,6-Dichloro-1,2-benzoxazol-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-1,2-benzoxazol-3-ol depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the hydroxyl group can influence its binding affinity and specificity towards these targets . The compound can modulate various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-1,3-benzoxazol-2(3H)-one: This compound is structurally similar but has a different functional group at the 3rd position, which can influence its reactivity and applications.
5,7-Dichloro-1,3-benzoxazol-2-yl-1H-pyrazolo[3,4-b]quinoline:
Uniqueness
5,6-Dichloro-1,2-benzoxazol-3-ol is unique due to its specific substitution pattern and the presence of both chlorine atoms and a hydroxyl group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5,6-dichloro-1,2-benzoxazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2/c8-4-1-3-6(2-5(4)9)12-10-7(3)11/h1-2H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAQWYJSDRWQBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)ONC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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